molecular formula C21H17NO3 B15060230 3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B15060230
M. Wt: 331.4 g/mol
InChI Key: ZDXPPQLCLKFYBQ-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid is a cyclopentaquinoline derivative featuring a 4-methoxyphenyl substituent attached via a methylidene group to the cyclopenta[b]quinoline core, with a carboxylic acid moiety at position 8.

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C21H17NO3/c1-25-15-9-6-13(7-10-15)12-14-8-11-17-19(21(23)24)16-4-2-3-5-18(16)22-20(14)17/h2-7,9-10,12H,8,11H2,1H3,(H,23,24)

InChI Key

ZDXPPQLCLKFYBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities
3-[(4-Methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid 4-OCH₃ C₂₀H₁₅NO₃ 317.34 (calculated) Not reported Electron-donating group; presumed enhanced solubility vs. non-polar substituents
3-[(4-Hydroxyphenyl)methylidene]-... 4-OH C₂₀H₁₅NO₃ 317.34 Not reported Hydrogen-bonding capability; acute toxicity and irritant properties
3-[(4-Chlorophenyl)methylidene]-... 4-Cl C₂₀H₁₄ClNO₂ 335.79 (calculated) Not reported Electron-withdrawing substituent; potential stability in hydrophobic environments
3-{[4-(Diethylamino)phenyl]methylidene}-... 4-N(CH₂CH₃)₂ C₂₄H₂₄N₂O₂ 372.5 Not reported Strong electron donor; discontinued commercial availability (safety/toxicity concerns)
3-(Phenylmethylidene)-... H C₂₀H₁₅NO₂ 301.34 Not reported Baseline structure; minimal steric/electronic effects

Pharmacological Potential

  • The cyclopentaquinoline core is associated with DNA intercalation and topoisomerase inhibition in acridine hybrids (–3).
  • Substituent variations modulate interactions with biological targets; for example, electron-donating groups like methoxy may enhance DNA binding compared to electron-withdrawing chloro groups .

Biological Activity

The compound 3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid , with CAS number 380342-11-0, is a member of the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H17_{17}N O3_{3}
  • Molecular Weight : 331.36 g/mol
  • IUPAC Name : (3E)-3-(4-methoxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

The compound features a quinoline core structure that is known for its pharmacological significance, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds with quinoline structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline-4-carboxylic acid have shown effectiveness against various bacterial strains, including Escherichia coli and Candida albicans. In a study evaluating the minimum inhibitory concentration (MIC), compounds with specific substitutions demonstrated enhanced antibacterial activity compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. For example, quinoline derivatives have been tested against multiple cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer). The results indicated that certain derivatives exhibited potent cytotoxic effects with low IC50_{50} values, suggesting a strong selectivity towards these cancer types .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the quinoline structure interacts with DNA and enzymes involved in cellular processes, leading to apoptosis in cancer cells and inhibition of bacterial growth. Molecular docking studies have suggested potential binding sites that may be responsible for these activities .

Study 1: Antibacterial Evaluation

A recent study synthesized several derivatives of quinoline-4-carboxylic acid and evaluated their antibacterial properties. Among the tested compounds, one derivative showed comparable activity to norfloxacin against Staphylococcus aureus and Streptococcus pneumoniae. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .

Study 2: Antitumor Activity Assessment

In another research effort, a series of quinoline derivatives were assessed for their antitumor properties against five different cancer cell lines. The results demonstrated that specific substitutions on the quinoline ring significantly improved cytotoxicity, with some compounds achieving IC50_{50} values in the single-digit nanomolar range .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coli, C. albicansSignificant inhibition at low MIC
AnticancerH460, MKN-45Low IC50_{50} values
Mechanism of ActionDNA interactionInduction of apoptosis

Table 2: Comparative IC50_{50} Values of Selected Compounds

Compound NameIC50_{50} (µM)Target Cell Type
This compound<10H460
Norfloxacin12S. aureus
Quinoline Derivative A5MKN-45

Q & A

Basic Research Question

  • NMR :
    • ¹H NMR : Look for a singlet at δ 6.8–7.2 ppm (aromatic protons) and δ 8.1–8.5 ppm (quinoline H-9). The methylidene proton appears as a singlet at δ 8.2–8.6 ppm .
    • ¹³C NMR : The imine carbon (C=N) resonates at δ 150–160 ppm .
  • FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=N) and 1700–1720 cm⁻¹ (carboxylic acid C=O) .

How can computational methods predict the compound’s electronic properties for photochemical applications?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • HOMO-LUMO Gaps : Estimate band gaps (~3.5–4.0 eV) to assess suitability as a photosensitizer .
  • Charge Transfer : Analyze electron density maps to predict intramolecular charge transfer (ICT) between the methoxyphenyl and quinoline moieties .
  • Solvatochromism : Simulate solvent effects (PCM model) on absorption spectra to design optoelectronic devices .

What strategies address low yields in cyclopenta[b]quinoline ring formation during synthesis?

Advanced Research Question

  • Catalytic Systems : Employ Pd-catalyzed cyclization (e.g., Pd(OAc)₂/PPh₃) to improve ring closure efficiency .
  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes with controlled microwave heating (100–120°C) .
  • Byproduct Analysis : Use LC-MS to identify and mitigate side products (e.g., dimerization via Friedel-Crafts pathways) .

How does the methoxy substituent influence the compound’s solubility and crystallinity?

Basic Research Question

  • Solubility : The 4-methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) due to dipole interactions. LogP ~2.5 (estimated via ChemDraw) .
  • Crystallinity : Methoxy groups promote π-stacking in the solid state, yielding needle-like crystals suitable for XRD .

What are the limitations of current toxicity models for evaluating this compound’s environmental impact?

Advanced Research Question

  • Ecotoxicology Data Gaps : No OECD 201/202 assays (algae/daphnia toxicity) are available. Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to estimate LC₅₀ values .
  • Bioaccumulation : High logP values (~3.0) suggest potential bioaccumulation; conduct fish embryo toxicity tests (FET) for validation .

How can regioselectivity challenges in quinoline functionalization be addressed during derivatization?

Advanced Research Question

  • Directing Groups : Introduce –COOH at position 9 to direct electrophilic substitution to positions 2 or 4 via chelation .
  • Metal-Mediated Coupling : Use Suzuki-Miyaura cross-coupling (Pd/C, K₂CO₃) to attach aryl groups selectively .

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